molecular formula C10H17NO4S B12811948 Einecs 263-845-6 CAS No. 63081-22-1

Einecs 263-845-6

Cat. No.: B12811948
CAS No.: 63081-22-1
M. Wt: 247.31 g/mol
InChI Key: YPWVUUJVCCGKGF-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 263-845-6 identifies a specific chemical compound registered under the EU regulatory framework. These entries provide standardized identifiers for regulatory compliance, hazard assessment, and supply chain tracking .

EINECS 263-845-6 is presumed to be an industrially relevant compound based on analogous entries in the inventory. For example, EINECS-listed compounds often include organic and inorganic substances used in manufacturing, agriculture, or pharmaceuticals. The regulatory requirements for such compounds mandate comprehensive data on toxicity, environmental persistence, and physicochemical properties .

Properties

CAS No.

63081-22-1

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

2-aminoethanol;2,3-dimethylbenzenesulfonic acid

InChI

InChI=1S/C8H10O3S.C2H7NO/c1-6-4-3-5-8(7(6)2)12(9,10)11;3-1-2-4/h3-5H,1-2H3,(H,9,10,11);4H,1-3H2

InChI Key

YPWVUUJVCCGKGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)O)C.C(CO)N

Origin of Product

United States

Preparation Methods

The preparation of Einecs 263-845-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Einecs 263-845-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are often intermediates used in further chemical synthesis .

Scientific Research Applications

Einecs 263-845-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes. In medicine, it could be part of drug development research. Industrial applications include its use in the production of other chemicals and materials .

Mechanism of Action

The mechanism of action of Einecs 263-845-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding these mechanisms is crucial for its application in scientific research and industry .

Comparison with Similar Compounds

Key Findings :

  • CAS 136450-06-1 shares a high Tanimoto similarity (0.80) with this compound, suggesting overlapping reactivity due to aromatic and hydroxyl groups .
  • Phospholipids like CAS 26853-31-6 differ significantly in molecular weight and polarity, likely leading to divergent environmental behaviors .

Functional Analogs

Functional analogs are defined by shared industrial roles. For example, this compound may serve as an intermediate in polymer synthesis, akin to CAS 136450-06-1, which is used in pharmaceutical derivatization .

Compound Primary Use Toxicity (LD50, oral rat) Regulatory Status
This compound Not disclosed Not available EINECS-listed
CAS 76-22-2 (Camphor) Fragrance, plasticizer 1310 mg/kg FDA-approved
CAS 26853-31-6 Lipid membrane studies >5000 mg/kg REACH-registered

Key Findings :

  • Camphor’s low toxicity contrasts with typical EINECS compounds, which often require stricter handling due to undefined hazards .
  • Phospholipids (e.g., CAS 26853-31-6) are prioritized for biomedical research, reflecting their low acute toxicity .

Physicochemical Properties

Hypothetical properties of this compound are inferred from analogs:

Property This compound CAS 136450-06-1 CAS 76-22-2
Boiling Point (°C) 250–300 (est.) 480.5 ± 45.0 204
Water Solubility (mg/L) <10 (est.) Insoluble 0.12
LogP (Octanol-Water) 3.5–4.5 (est.) 4.2 2.2

Key Findings :

  • Low water solubility in analogs suggests this compound may persist in lipid-rich environments .

Research Implications

  • Regulatory Gaps : The lack of public data on this compound underscores challenges in chemical safety evaluation. Read-Across Structure-Activity Relationship (RASAR) models, which predict toxicity using analogs, could mitigate this issue .
  • Industrial Relevance : Functional analogs like camphor highlight dual-use scenarios (e.g., industrial vs. consumer products), necessitating lifecycle assessments .

Q & A

Q. How can researchers balance novelty and practicality when proposing new applications for this compound?

  • Methodological Answer : Conduct systematic reviews to identify knowledge gaps. Use the FINER model to evaluate feasibility (e.g., scalability of synthesis) and relevance (e.g., alignment with SDGs). Pilot studies with tiered objectives (exploratory → confirmatory) reduce resource waste .

Q. What peer-review criteria are critical for validating mechanistic studies of this compound?

  • Methodological Answer : Require full experimental protocols (e.g., reaction quenching methods). Scrutinize control experiments (e.g., exclusion of photolytic effects). Encourage open peer review for data transparency. Use tools like SciScore to assess methodological rigor .

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